REACTION_CXSMILES
|
[CH3:1][CH:2]([C:8](=[O:10])[CH3:9])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[Br:11]Br>O>[Br:11][CH2:9][C:8](=[O:10])[CH:2]([CH3:1])[C:3]([O:5][CH2:6][CH3:7])=[O:4]
|
Name
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|
Quantity
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5.05 g
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Type
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reactant
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Smiles
|
CC(C(=O)OCC)C(C)=O
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Name
|
|
Quantity
|
1.81 mL
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Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
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10 mL
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Type
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solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The resulting solution was stirred at rt for 16 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
The reaction mixture was extracted with ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
|
the organic phase was dried over sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated
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Reaction Time |
16 h |
Name
|
|
Type
|
product
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Smiles
|
BrCC(C(C(=O)OCC)C)=O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |